N-アセチル-L-チロシンアミド

説明

L-tyrosine analog. Shows specific absorption and emission spectra distinct from L-tyrosine. Stimulates L-Tyr transport mainly by the ASC system.

科学的研究の応用

治療用タンパク質および抗体のバイオ製造

N-アセチル-L-チロシンアミドは、治療用タンパク質およびモノクローナル抗体の商業的バイオ製造に使用されています 。細胞培養培地の成分として機能し、細胞の成長とタンパク質合成に不可欠なカテコールアミンの産生に貢献しています。

カテコールアミン産生

この化合物は、さまざまな生理学的プロセスに関与する重要な神経伝達物質であるカテコールアミンの産生において役割を果たしています。 ドーパミンやノルエピネフリンなどのカテコールアミンは脳機能に不可欠であり、AC-TYR-NH2はそれらの生合成における前駆体です 。

神経保護効果

研究によると、N-アセチル-L-チロシンアミド誘導体は神経保護効果を持つことが示されています。 例えば、特定の誘導体は、培養ヒト乳がん細胞を保護し、抗増殖効果を示すことが示されています 。

UV-Vis分光法によるタンパク質研究

AC-TYR-NH2および関連化合物は、タンパク質構造を調査するためのUV-Vis分光法研究で使用されます。 この用途は、タンパク質のコンフォメーション変化とダイナミクスを理解する上で重要です 。

生合成および代謝研究

この化合物は、N-アシル化芳香族アミノ酸の生合成と代謝における研究対象です。 これらのプロセスにおけるその役割を理解することは、関連する脂質の代謝経路とその生物学的意義に関する洞察を提供することができます 。

認知機能の向上

N-アセチル-L-チロシンアミドは、ストレス誘発性認知機能の低下を軽減する可能性について研究されています。 これは、高強度の身体的または心理的ストレス下でのパフォーマンスの低下を軽減するのに役立つと考えられています 。

作用機序

Target of Action

N-Acetyl-L-tyrosinamide, also known as AC-TYR-NH2, is an analogue of L-tyrosine . It is a substrate for enzymes such as Chymotrypsin, Carboxypeptidase Y, and Chymotrypsin-like Proteases .

Mode of Action

The compound’s interaction with these enzymes could lead to changes in their function, potentially affecting various biochemical processes .

Biochemical Pathways

For instance, Chymotrypsin is involved in the breakdown of proteins in the digestive system, so AC-TYR-NH2 could potentially influence this process .

Pharmacokinetics

A study on the permeability coefficients of small aromatic peptides, including ac-tyr-nh2, through a lipid bilayer suggests that it has a permeation coefficient of 051 × 10^-4 cm s^-1 . This indicates that the compound may have good bioavailability.

Result of Action

Given its role as a substrate for certain enzymes, it is likely that it influences the function of these enzymes and the biochemical processes they are involved in .

Action Environment

The action, efficacy, and stability of AC-TYR-NH2 can be influenced by various environmental factors. For instance, its stability and activity could be affected by factors such as temperature and pH. Moreover, its interaction with its target enzymes could be influenced by the presence of other molecules in the environment .

特性

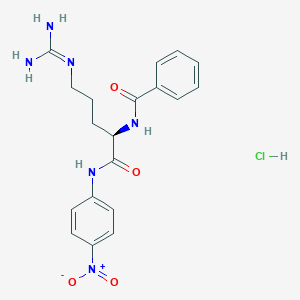

IUPAC Name |

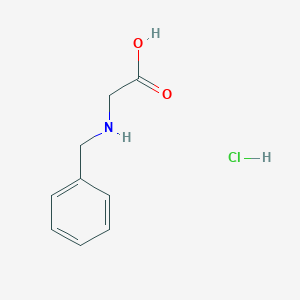

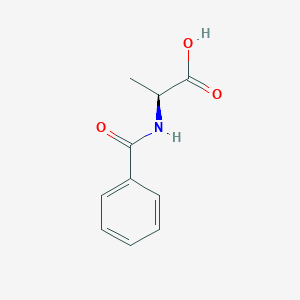

2-acetamido-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNKBEQRBIJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344321, DTXSID60876445 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-93-4, 1948-71-6 | |

| Record name | ST088588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYROSINE-AMIDE,N-ACETYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Acetyl-L-tyrosinamide?

A1: The molecular formula of N-Acetyl-L-tyrosinamide is C11H14N2O3, and its molecular weight is 222.24 g/mol.

Q2: What are the key spectroscopic characteristics of NAYA?

A2: NAYA exhibits characteristic absorption and fluorescence properties. Its fluorescence is primarily attributed to the tyrosine moiety. [, , , ] The UV absorption spectrum is sensitive to hydrogen bonding and solvent polarity. [] Researchers have utilized techniques like fluorescence polarization decay, thermal perturbation spectrophotometry, and Raman spectroscopy to study its conformational dynamics and environmental sensitivity. [, , ]

Q3: How does NAYA behave under various solvent conditions?

A3: Studies have investigated the behavior of NAYA in various solvents. For example, its absorption and fluorescence properties were examined in the presence of amide-like ligands, mimicking the protein backbone, in different solvents. [] These studies provide insights into how the microenvironment can influence the spectral properties of NAYA, which can be extrapolated to understand tyrosine behavior within proteins.

Q4: Does NAYA possess any inherent catalytic activity?

A4: NAYA itself is not known to exhibit catalytic activity. It serves primarily as a model substrate or ligand in studies focusing on enzyme activity, protein structure, and peptide interactions. [, , , ] For instance, it has been used in research on enzyme-substrate interactions with α-chymotrypsin. []

Q5: How has computational chemistry been applied in studying NAYA?

A5: Computational methods, including molecular dynamics simulations and free-energy calculations, have been used to investigate the permeation of NAYA through lipid bilayers. [] These studies provide valuable insights into the factors influencing membrane permeability, which is crucial for understanding drug delivery and pharmacokinetic properties.

Q6: Can NAYA elicit an immune response?

A8: Research indicates that guinea pigs injected with a p-azobenzenearsonate derivative of NAYA exhibited delayed-type hypersensitivity, suggesting potential immunogenicity. [] This highlights the importance of considering potential immune responses when using NAYA or its derivatives in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。